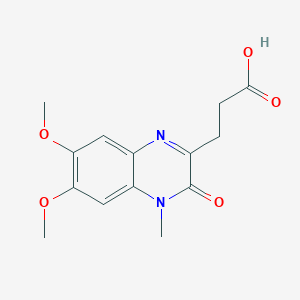

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid is a quinoxaline derivative, a class of heterocyclic compounds that have garnered interest in various fields of chemistry and pharmacology due to their diverse biological activities and chemical properties.

Synthesis Analysis

Quinoxaline derivatives are often synthesized through multi-component reactions, involving key substrates like acetylenedicarboxylic acid dimethyl ester and triphenylphosphine, leading to complex quinoxaline structures (Lisovenko et al., 2016). Another approach involves the Michael reaction for constructing quinoxaline rings, demonstrating the versatility in synthesizing these compounds (El Rayes et al., 2019).

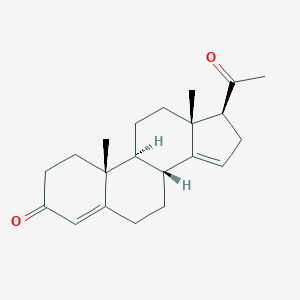

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of structural motifs. Their molecular structure is often analyzed through techniques such as X-ray diffraction, NMR, and DFT studies, providing insights into their geometric and electronic properties, crucial for understanding their reactivity and interaction with biological targets (Patel et al., 2022).

Chemical Reactions and Properties

Quinoxaline compounds participate in various chemical reactions, including fluorescence derivatization, highlighting their potential as analytical tools (Yamaguchi et al., 1985). Their chemical properties, such as reactivity towards nucleophiles and electrophiles, are influenced by the substitution pattern on the quinoxaline nucleus.

Aplicaciones Científicas De Investigación

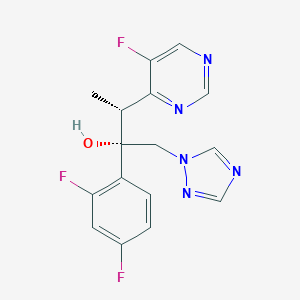

Fluorescence Derivatization in Chromatography

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, a related compound, has been identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This compound efficiently reacts with primary, secondary, and tertiary alcohols to produce fluorescent carbamic acid esters, useful in chromatographic analysis (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

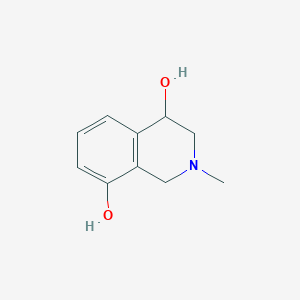

Microbiological Degradation of Bile Acids

In a study focusing on the microbiological degradation of bile acids, compounds structurally related to 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid were investigated. These studies revealed insights into the metabolic pathways and potential pharmaceutical applications of these compounds (Hashimoto & Hayakawa, 1977).

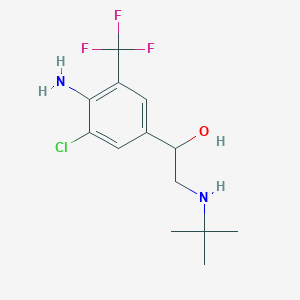

Antimicrobial Drug Development

Research on quinolin-4-one propanoic acids, which share a molecular similarity with the compound , highlighted their potential as scaffolds for creating antimicrobial drugs. Analytical methods for quality control of these compounds have been explored, emphasizing their significance in drug development (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Propiedades

IUPAC Name |

3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-16-10-7-12(21-3)11(20-2)6-9(10)15-8(14(16)19)4-5-13(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSOXWFHBYXTGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563440 |

Source

|

| Record name | 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |

CAS RN |

132788-56-8 |

Source

|

| Record name | 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.